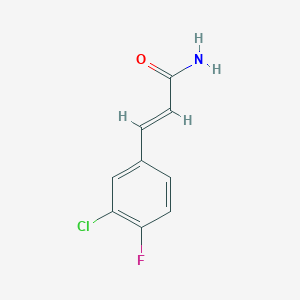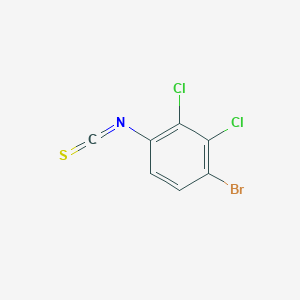
2-(5-Methylpyridin-3-yl)acetic acid
Übersicht
Beschreibung
“2-(5-Methylpyridin-3-yl)acetic acid” is an organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 151.16 .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “2-(5-Methylpyridin-3-yl)acetic acid”, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “2-(5-Methylpyridin-3-yl)acetic acid” is1S/C8H9NO2/c1-6-2-7(3-8(10)11)5-9-4-6;/h2,4-5H,3H2,1H3,(H,10,11) . This indicates that the compound has a pyridine ring with a methyl group at the 5th position and an acetic acid group at the 2nd position . Physical And Chemical Properties Analysis
The compound “2-(5-Methylpyridin-3-yl)acetic acid” has a molecular weight of 151.16 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-(5-Methylpyridin-3-yl)acetic acid” is used in the synthesis of various chemical compounds. It’s a key ingredient in the production of novel heterocyclic compounds with potential biological activities .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl)pyrimidine derivatives, which include “2-(5-Methylpyridin-3-yl)acetic acid”, have been synthesized and evaluated for their anti-fibrosis activities . Some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Pharmacological Activities
The pyrimidine moiety, which is part of the “2-(5-Methylpyridin-3-yl)acetic acid” structure, exhibits a wide range of pharmacological activities . Pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .
Drug Discovery
“2-(5-Methylpyridin-3-yl)acetic acid” is used in the field of drug discovery, particularly in the design of privileged structures in medicinal chemistry . It’s a part of the structure of compounds that exhibit diverse types of biological and pharmaceutical activities .
Inhibitory Activities
Compounds synthesized from “2-(5-Methylpyridin-3-yl)acetic acid” have been evaluated for their inhibitory activities . These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Material Science
In the field of material science, “2-(5-Methylpyridin-3-yl)acetic acid” can be used in the synthesis of novel materials with unique properties .
Safety and Hazards
The safety information for “2-(5-Methylpyridin-3-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for “2-(5-Methylpyridin-3-yl)acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications . Pyridine derivatives are important structural motifs found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups .
Eigenschaften
IUPAC Name |
2-(5-methylpyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-7(3-8(10)11)5-9-4-6/h2,4-5H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQAFBFTQKCRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyridin-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)

![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)
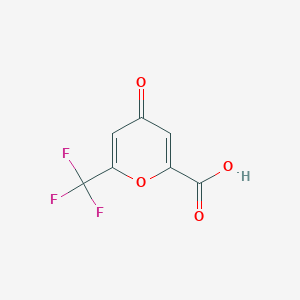
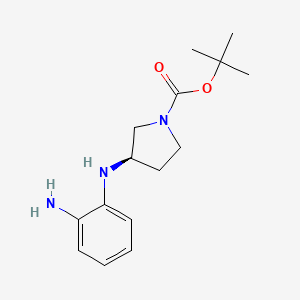
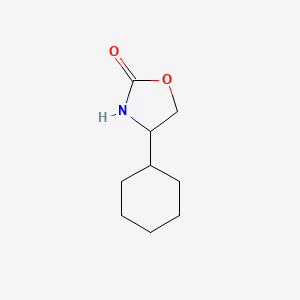
![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)

